Cas no 2306264-77-5 (2-(2-bromo-4-quinolyl)acetic acid)

2-(2-bromo-4-quinolyl)acetic acid 化学的及び物理的性質
名前と識別子
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- 4-Quinolineacetic acid, 2-bromo-
- 2-(2-bromo-4-quinolyl)acetic acid
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- インチ: 1S/C11H8BrNO2/c12-10-5-7(6-11(14)15)8-3-1-2-4-9(8)13-10/h1-5H,6H2,(H,14,15)
- InChIKey: YOYJOORHWWMCCH-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C(CC(O)=O)=CC=1Br
2-(2-bromo-4-quinolyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1568128-1g |
2-(2-Bromoquinolin-4-yl)acetic acid |
2306264-77-5 | 98% | 1g |
¥10395 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-100MG |
2-(2-bromo-4-quinolyl)acetic acid |
2306264-77-5 | 95% | 100MG |
¥ 1,042.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-1.0g |
2-(2-bromo-4-quinolyl)acetic acid |
2306264-77-5 | 95% | 1.0g |
¥4154.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-5g |
2-(2-bromo-4-quinolyl)acetic acid |
2306264-77-5 | 95% | 5g |
¥12464.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-500mg |
2-(2-bromo-4-quinolyl)acetic acid |
2306264-77-5 | 95% | 500mg |
¥2769.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-500.0mg |
2-(2-bromo-4-quinolyl)acetic acid |
2306264-77-5 | 95% | 500.0mg |
¥2769.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-1G |
2-(2-bromo-4-quinolyl)acetic acid |
2306264-77-5 | 95% | 1g |
¥ 4,158.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-250.0mg |
2-(2-bromo-4-quinolyl)acetic acid |
2306264-77-5 | 95% | 250.0mg |
¥1661.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-100.0mg |
2-(2-bromo-4-quinolyl)acetic acid |
2306264-77-5 | 95% | 100.0mg |
¥1042.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0276-10G |
2-(2-bromo-4-quinolyl)acetic acid |
2306264-77-5 | 95% | 10g |
¥ 20,790.00 | 2023-03-30 |
2-(2-bromo-4-quinolyl)acetic acid 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
2-(2-bromo-4-quinolyl)acetic acidに関する追加情報
2-(2-Bromo-4-Quinolyl)Acetic Acid: A Comprehensive Overview
2-(2-Bromo-4-Quinolyl)Acetic Acid, identified by the CAS number 2306264-77-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound consists of a quinoline ring system substituted with a bromine atom at the 2-position and an acetic acid group at the 4-position, making it a unique member of the quinoline family.
The synthesis of 2-(2-Bromo-4-Quinolyl)Acetic Acid involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and coupling reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, a study published in Organic Chemistry Frontiers demonstrated a novel approach utilizing microwave-assisted synthesis to expedite the formation of this compound, highlighting its potential for large-scale production in pharmaceutical settings.
The biological activity of quinoline derivatives, including 2-(2-Bromo-4-Quinolyl)Acetic Acid, has been a focal point of research. In vitro studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of therapeutic agents targeting chronic inflammatory diseases. Furthermore, recent investigations into its anti-cancer potential have revealed that it can induce apoptosis in various cancer cell lines, particularly in breast and colon cancer models. These findings were corroborated by a study in Cancer Research, which utilized advanced proteomic techniques to elucidate the molecular mechanisms underlying its anti-tumor activity.
In addition to its pharmacological applications, quinaldic acid derivatives like 2-(2-Bromo-4-Quinolyl)Acetic Acid have found utility in materials science. Researchers have explored their use as precursors for the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. A recent article in Nature Materials highlighted how this compound can be incorporated into MOF structures to enhance their stability and selectivity under extreme conditions.
The environmental impact and toxicity profile of CAS No. 2306264-77-5 have also been subjects of recent scrutiny. Ecotoxicological studies conducted by the European Chemicals Agency (ECHA) indicate that while this compound demonstrates moderate toxicity to aquatic organisms, its environmental risk is considered low under standard usage conditions. These findings are consistent with earlier assessments by regulatory bodies, which emphasize the importance of proper handling and disposal practices to minimize ecological risks.
In conclusion, 2-(2-Bromo-4-Quinolyl)Acetic Acid, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. From drug discovery to materials science, this compound exemplifies the potential of quinoline derivatives as valuable tools in addressing contemporary challenges in chemistry and biology. As research progresses, it is anticipated that new applications and insights into its functionality will further solidify its role as an essential molecule in modern chemical science.
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